Isopropyl-(R)-piperidin-3-yl-carbamic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl-®-piperidin-3-yl-carbamic acid tert-butyl ester is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring and a tert-butyl ester group. It is often used as an intermediate in the synthesis of pharmaceuticals and other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl-®-piperidin-3-yl-carbamic acid tert-butyl ester typically involves the reaction of piperidine derivatives with isopropyl chloroformate and tert-butyl alcohol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Formation of the piperidine derivative: This step involves the preparation of the piperidine ring, which serves as the core structure of the compound.
Reaction with isopropyl chloroformate: The piperidine derivative is then reacted with isopropyl chloroformate to introduce the isopropyl group.
Esterification with tert-butyl alcohol: Finally, the compound is esterified with tert-butyl alcohol to form the tert-butyl ester group.
Industrial Production Methods
In industrial settings, the production of Isopropyl-®-piperidin-3-yl-carbamic acid tert-butyl ester is typically carried out in large-scale reactors under optimized conditions to maximize yield and purity. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Isopropyl-®-piperidin-3-yl-carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Isopropyl-®-piperidin-3-yl-carbamic acid tert-butyl ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of biological processes and as a building block for bioactive molecules.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Isopropyl-®-piperidin-3-yl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Isopropyl-®-piperidin-3-yl-carbamic acid tert-butyl ester can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds share the piperidine ring structure but differ in their functional groups.
Carbamic acid esters: These compounds have similar ester groups but may have different core structures.
The uniqueness of Isopropyl-®-piperidin-3-yl-carbamic acid tert-butyl ester lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl N-[(3R)-piperidin-3-yl]-N-propan-2-ylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-10(2)15(11-7-6-8-14-9-11)12(16)17-13(3,4)5/h10-11,14H,6-9H2,1-5H3/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJBVMBAQADEBT-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCCNC1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N([C@@H]1CCCNC1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.